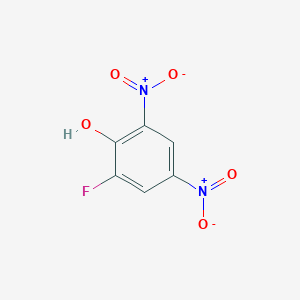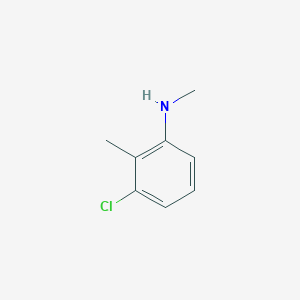
Indium(III) sulfate hydrate
Vue d'ensemble
Description
Indium(III) sulfate hydrate is used in chemical synthesis and as a hardening agent in gold electroplating baths . It is also used to prepare other indium-containing substances such as copper indium selenide .
Synthesis Analysis
Indium(III) sulfate hydrate may be formed by the reaction of indium, its oxide, or its carbonate with sulfuric acid . An excess of strong acid is required, otherwise insoluble basic salts are formed . In indium sulfate solutions, a stable In3+ sulfato complex could be detected using Raman spectroscopy and 115-In NMR .Molecular Structure Analysis
The molecular formula of Indium(III) sulfate hydrate is In2(SO4)3 · xH2O . The molecular weight is 517.82 (anhydrous basis) . The SMILES string representation is O.[In+3].[In+3].[O-]S([O-])(=O)=O.[O-]S([O-])(=O)=O.[O-]S([O-])(=O)=O .Chemical Reactions Analysis
In dilute solutions, the cation [In(OH2)6]3+, exists together with free nitrate . Sulfato complex formation is favored with an increase in temperature and thus is entropically driven . At temperatures above 100 °C, a basic In3+ sulfate, In(OH)SO4, is precipitated .Applications De Recherche Scientifique
Chemical Synthesis
Indium(III) sulfate hydrate is used in chemical synthesis . It plays a crucial role in the preparation of other indium-containing substances . The properties of these substances depend on the primary ligand used for their synthesis .
Gold Electroplating
Indium(III) sulfate hydrate serves as a hardening agent in gold electroplating baths . It helps to enhance the durability and wear resistance of the gold layer, which is particularly important in the electronics and jewelry industries .
Preparation of Copper Indium Selenide
Indium(III) sulfate hydrate is used in the preparation of copper indium selenide . Copper indium selenide is a promising material for high-performance flexible thermoelectrics .
Anticancer Research
Indium(III) complexes, which can be synthesized using Indium(III) sulfate hydrate, have potential anticancer properties . They are being investigated for their bioavailability and effectiveness in cancer treatment .
Bioimaging
Indium(III) complexes are also used in bioimaging . They emit Auger electrons, making them suitable for a wide range of biological and medical applications, including imaging .
Radiopharmaceuticals
Indium(III) complexes, especially those with the indium-111 isotope, have been investigated for various medicinal and biological applications due to their ability to capture electrons when exposed to gamma radiation . This property has made their application in medical diagnostic radiopharmacy feasible .
Photodynamic Chemotherapy
Indium(III) complexes are being explored in the field of photodynamic chemotherapy . They have the potential to be used as photosensitizers, which can be activated by light to produce a form of oxygen that can kill nearby cells .
Antioxidants
Indium(III) complexes have shown potential as antioxidants . They can neutralize free radicals, which are harmful compounds that can lead to cell damage .
Safety and Hazards
Orientations Futures
Sulfato complex formation is favored with an increase in temperature and thus is entropically driven . At temperatures above 100 °C, a basic In3+ sulfate, In(OH)SO4, is precipitated . This suggests potential future directions for research into the properties and applications of Indium(III) sulfate hydrate at different temperatures.
Relevant Papers The relevant papers retrieved provide valuable information on the hydration of Indium(III) in aqueous solutions of perchlorate, nitrate, and sulfate , and the medical and biological applications of Indium(III) complexes .
Mécanisme D'action
Target of Action
Indium(III) sulfate hydrate is a sulfate salt of the metal indium It’s known that the properties of indium(iii) complexes depend on the primary ligand used for their syntheses .
Mode of Action
It’s known that in aqueous solutions, the indium ion forms a complex with water and sulfate . The formation of the indium complexes is achieved by reacting indium salt with the ligands .
Biochemical Pathways
It’s known that indium(iii) complexes have been extensively studied for their antimicrobial activities against various microorganisms .
Result of Action
It’s known that indium(iii) complexes have displayed a good performance in various biological and medical applications .
Action Environment
The action of Indium(III) sulfate hydrate can be influenced by environmental factors. For instance, the formation of a sulfato complex is favored with an increase in temperature . Also, the proportion of the sulfate complex increases with the concentration of the solution .
Propriétés
IUPAC Name |
indium(3+);trisulfate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2In.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVCWJBXGHOWID-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[In+3].[In+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2In2O13S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583496 | |
| Record name | Indium sulfate--water (2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indium(III) sulfate hydrate | |
CAS RN |
304655-87-6 | |
| Record name | Indium sulfate--water (2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![2-[Bis(diphenylphosphanyl)methyl]pyridine](/img/structure/B1602218.png)